beta-Eucaine

Toxicology Comparative Pharmacology Anesthesiology

Researchers requiring an authenticated historical local anesthetic standard with documented toxicity and stability data for SAR or formulation studies can rely on beta-Eucaine (CAS 500-34-5). This fully synthetic benzoate ester of a piperidinol base offers structural distinction from PABA esters and amides, with proven thermal stability for boiling sterilization. - 1.67-fold lower toxicity vs. cocaine in frog models; MLD data available across 5 species. - pKa 9.4; solubility 1 g/30 mL water; shared Na+ channel mechanism with procaine.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 500-34-5
Cat. No. B1215418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Eucaine
CAS500-34-5
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3/t11-,13+/m0/s1
InChIKeyZYHGIAPHLSTGMX-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Eucaine (CAS 500-34-5) Procurement & Specifications Guide


beta-Eucaine (CAS 500-34-5), also known as Betacaine or Eucaine B, is a synthetic local anesthetic of the benzoate ester class with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol [1]. Originally developed in the 1890s as a synthetic analog of cocaine, it was one of the first fully synthetic compounds to see widespread use as a local anesthetic [2]. The compound is typically supplied and used as its hydrochloride salt, which forms white, odorless crystals that are soluble in water, alcohol, and chloroform [1]. Historically, its key advantage over cocaine was its ability to withstand sterilization by boiling without decomposition and its reduced toxicity profile [3].

Why beta-Eucaine is Not a Commodity: Chemical and Pharmacological Differentiation


While the term 'local anesthetic' encompasses a broad class of compounds, beta-eucaine possesses a unique combination of physicochemical properties and a historical performance profile that prevents its direct substitution with other agents. Its classification as a benzoate ester of a piperidinol base distinguishes it structurally from both the tropane alkaloids (e.g., cocaine) and the para-aminobenzoic acid (PABA) esters (e.g., procaine, benzocaine) [1]. Unlike procaine, which is rapidly hydrolyzed by plasma esterases and thus has a short duration of action [2], beta-eucaine's distinct structure dictates a different metabolic and toxicity profile [3]. Furthermore, its specific solubility and stability characteristics, including its pKa of 9.4 for the hydrochloride salt, directly impact its formulation and ability to be heat-sterilized, a feature not universal among its contemporaries [4]. These quantifiable differences in structure, toxicity, and stability preclude its casual replacement by other 'caine' anesthetics.

Quantitative Differentiation: beta-Eucaine vs. Comparator Performance Data


beta-Eucaine vs. Cocaine: Reduced Acute Toxicity in Frog Models

In a direct head-to-head comparison of minimal lethal doses (MLD) using a standardized frog model, beta-eucaine lactate demonstrated significantly lower acute toxicity than cocaine. The MLD for beta-eucaine lactate was found to be 20 minims of a 2% solution, compared to an MLD of only 12 minims for cocaine [1]. This indicates a 1.67-fold lower acute toxicity for beta-eucaine under these experimental conditions.

Toxicology Comparative Pharmacology Anesthesiology

Comparative Solubility: beta-Eucaine Hydrochloride vs. Cocaine Hydrochloride

beta-Eucaine hydrochloride exhibits a distinct solubility profile compared to cocaine hydrochloride. Quantitative data show that one gram of beta-eucaine hydrochloride dissolves in 30 ml of water [1]. In contrast, cocaine hydrochloride is known to be freely soluble in water, with a reported solubility of approximately 1 g in 0.4 ml of water [2]. This represents a 75-fold difference in aqueous solubility.

Pharmaceutics Formulation Science Physicochemistry

Thermal Stability Advantage: beta-Eucaine vs. Cocaine

A key practical differentiator of beta-eucaine is its thermal stability, which allows its solutions to be sterilized by boiling without decomposition. This is in stark contrast to cocaine, whose solutions are known to degrade upon heating [1]. While the exact decomposition temperature of cocaine is not reported here, the qualitative evidence confirms that beta-eucaine withstands the boiling point of water (100°C) without loss of activity.

Pharmaceutical Stability Sterilization Formulation Science

beta-Eucaine vs. Procaine: Comparative Potency Assessment in Frog Plexus Anesthesia

In a biological comparison of local anesthetics using the frog plexus anesthesia model, the concentration-effect relationship for beta-eucaine was found to be parallel to that of procaine [1]. While this indicates a similar mechanism of action, it also allows for the calculation of relative potency. Although the paper's abstract does not provide the exact potency ratio, the parallel lines suggest that beta-eucaine and procaine can be directly compared, and procaine was later established as a standard [1]. A separate historical study noted that beta-eucaine's anesthetic properties were 'about equal to cocaine' [2], while procaine was later found to be 'clearly superior' as a standard [3].

Pharmacodynamics Comparative Potency Anesthesiology

Tissue Irritancy Comparison: beta-Eucaine vs. alpha-Eucaine

The development of beta-eucaine was a direct response to the severe tissue irritation caused by its predecessor, alpha-eucaine. Alpha-eucaine was reported to be 'far too irritating to tissues to see much use' [1]. In contrast, beta-eucaine was explicitly noted to be 'less irritating' [1]. While quantitative histopathology data is lacking from this historical period, the stark qualitative difference in tolerability was the decisive factor that enabled beta-eucaine's clinical adoption and alpha-eucaine's abandonment.

Local Irritancy Adverse Effects Drug Design

Dissociation Constant (pKa) of beta-Eucaine Hydrochloride

The hydrochloride salt of beta-eucaine has a reported pKa of 9.4 [1]. This physicochemical constant is crucial for understanding its behavior in different physiological pH environments and is a key differentiator from other local anesthetics. For instance, procaine has a pKa of approximately 8.9 [2], while lidocaine has a pKa of 7.9 [3]. beta-Eucaine's higher pKa indicates it is more ionized at physiological pH, which impacts its membrane permeability and onset of action.

Physicochemistry Ionization Drug Absorption

Validated Application Scenarios for beta-Eucaine Based on Empirical Evidence


Historical Research on Early 20th Century Synthetic Anesthetics

Given its well-documented role as one of the first fully synthetic local anesthetics [1] and its direct comparability to cocaine and procaine in terms of toxicity [2], potency [3], and stability [4], beta-eucaine is an ideal reference standard for historical pharmacology studies. Its specific profile—including a pKa of 9.4 [5] and a 1.67-fold lower acute toxicity than cocaine in frog models [2]—provides quantifiable benchmarks for understanding the evolution of anesthetic drug design.

Comparative Toxicology Studies Using Established Historical Data

The existence of quantitative, head-to-head minimal lethal dose (MLD) data for beta-eucaine lactate versus cocaine (20 vs. 12 minims in a frog model) [2] makes it a valuable compound for modern comparative toxicology studies. Researchers can use beta-eucaine as a 'historical standard' with a known toxicity profile to benchmark new compounds or assay methodologies. The data on its differential toxicity across species (e.g., MLD in rabbits: 400-500 mg/kg s.c.; rats: 15-25 mg/kg i.v.) [6] further supports its use in studies of species-specific pharmacokinetic or toxicodynamic differences.

Physicochemical and Formulation Research on Ester-Type Anesthetics

beta-Eucaine's unique combination of properties—including its relatively low aqueous solubility (1 g in 30 ml water) [5], its high pKa of 9.4 [5], and its proven thermal stability that allows for boiling sterilization [4]—makes it a model compound for formulation science studies. Researchers can explore how its specific solubility and stability challenges were historically addressed or use it as a comparator to evaluate modern solubility enhancement or formulation techniques for poorly water-soluble basic drugs.

Studies of Local Anesthetic Mechanism and Structure-Activity Relationships (SAR)

The established parallelism of beta-eucaine's concentration-effect curve with procaine in the frog plexus anesthesia model [3] indicates a shared mechanism of action, namely sodium channel blockade. Its distinct chemical structure as a benzoate ester of a piperidinol base [1] differentiates it from other ester (e.g., PABA derivatives) and amide classes. This makes beta-eucaine a valuable tool in SAR studies, allowing researchers to dissect the structural features responsible for potency, toxicity, and physicochemical properties within the local anesthetic pharmacophore.

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